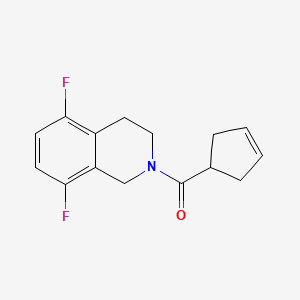
Azocan-1-yl-(3-methylcyclobutyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocan-1-yl-(3-methylcyclobutyl)methanone, also known as AZD7325, is a drug that belongs to the class of compounds called imidazobenzodiazepines. This drug has been studied extensively due to its potential therapeutic applications in the treatment of anxiety disorders and other neurological conditions.
Wissenschaftliche Forschungsanwendungen
Azocan-1-yl-(3-methylcyclobutyl)methanone has been studied extensively for its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and other neurological conditions. It has been shown to be effective in preclinical models of anxiety and has demonstrated anxiolytic effects in human clinical trials. In addition, Azocan-1-yl-(3-methylcyclobutyl)methanone has been studied for its potential use in the treatment of alcohol use disorder and has shown promising results in reducing alcohol intake in preclinical models.
Wirkmechanismus
Azocan-1-yl-(3-methylcyclobutyl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. By binding to a specific site on the receptor, Azocan-1-yl-(3-methylcyclobutyl)methanone enhances the effects of GABA, resulting in increased inhibition of neuronal activity. This leads to anxiolytic and sedative effects, as well as muscle relaxation and anticonvulsant activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Azocan-1-yl-(3-methylcyclobutyl)methanone are primarily mediated by its effects on the GABA-A receptor. By enhancing the effects of GABA, Azocan-1-yl-(3-methylcyclobutyl)methanone leads to increased inhibition of neuronal activity, resulting in anxiolytic and sedative effects, as well as muscle relaxation and anticonvulsant activity. In addition, Azocan-1-yl-(3-methylcyclobutyl)methanone has been shown to have minimal effects on cognitive function and memory, making it a potentially useful therapeutic agent for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Azocan-1-yl-(3-methylcyclobutyl)methanone for lab experiments is its high selectivity for specific receptor subtypes, which allows for more precise manipulation of GABAergic neurotransmission. In addition, Azocan-1-yl-(3-methylcyclobutyl)methanone has been shown to have minimal effects on cognitive function and memory, making it a useful tool for studying the role of GABAergic neurotransmission in anxiety and other neurological conditions. However, one limitation of Azocan-1-yl-(3-methylcyclobutyl)methanone is its short half-life, which requires frequent dosing and can make it difficult to maintain consistent drug levels in animal models.
Zukünftige Richtungen
There are several future directions for research on Azocan-1-yl-(3-methylcyclobutyl)methanone. One area of interest is the potential use of Azocan-1-yl-(3-methylcyclobutyl)methanone in combination with other drugs for the treatment of anxiety disorders and other neurological conditions. In addition, further studies are needed to determine the optimal dosing and administration regimen for Azocan-1-yl-(3-methylcyclobutyl)methanone in humans. Finally, the development of more selective and potent positive allosteric modulators of the GABA-A receptor could lead to the development of even more effective drugs for the treatment of anxiety disorders and other neurological conditions.
Synthesemethoden
The synthesis of Azocan-1-yl-(3-methylcyclobutyl)methanone involves the reaction of 3-methylcyclobutanone with 1,2-diaminocyclohexane in the presence of a palladium catalyst. This reaction results in the formation of the imidazobenzodiazepine core structure of Azocan-1-yl-(3-methylcyclobutyl)methanone. Further modifications to this core structure are made to optimize the drug's pharmacological properties and increase its selectivity for specific receptor subtypes.
Eigenschaften
IUPAC Name |
azocan-1-yl-(3-methylcyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-11-9-12(10-11)13(15)14-7-5-3-2-4-6-8-14/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPYDVSJMRUHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-(3-methylcyclobutyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7630232.png)
![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)
![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)

![1-[(2,5-Dimethylthiophen-3-yl)methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B7630273.png)
![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)
![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)
![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)
![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)

